

Triheptadecanoin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triheptadecanoin*

Cat. No.: *B054981*

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An in-depth examination of the properties, applications, and metabolic significance of **Triheptadecanoin** (CAS No. 2438-40-6) for scientific and drug development professionals.

Core Identification

Triheptadecanoin is a triglyceride composed of a glycerol backbone esterified with three molecules of heptadecanoic acid (C17:0), a saturated odd-chain fatty acid. Its unique composition makes it a valuable tool in lipid research and a therapeutic agent for specific metabolic disorders.

CAS Number: 2438-40-6[1][2][3][4][5]

Synonyms

A variety of synonyms are used to refer to **Triheptadecanoin** in scientific literature and commercial listings. These include:

- 1,2,3-Propanetriyl tris(heptadecanoate)[3]
- Glycerol triheptadecanoate[1][3][6]
- Glyceryl margarate[3]
- Glyceryl triheptadecanoate[1][6]

- Heptadecanoic acid triglyceride[1][3]
- Heptadecanoin, tri-[1][3]
- Trimargarin[1][6]
- Trimargarine[1][3]
- Trimargaroylglycerol[1][3]
- Triglyceride HdHdHd[1][3]
- TG(17:0/17:0/17:0)[3]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data for **Triheptadecanoin**, providing a quick reference for its physical, chemical, and pharmacokinetic properties.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₅₄ H ₁₀₄ O ₆ [1][3]
Molecular Weight	849.4 g/mol [3]
Appearance	White, crystalline powder
Melting Point	64-67 °C
Boiling Point	786.8 °C at 760 mmHg
Density	0.912 g/cm ³
Solubility	Insoluble in water; Soluble in organic solvents like chloroform.[1]
Storage Temperature	-20°C[7]

Table 2: Pharmacokinetic Parameters (of Triheptanoin, a related compound)

Note: Data for the closely related medium-chain triglyceride, Triheptanoin, is provided as a reference for understanding the metabolic fate of odd-chain triglycerides.

Parameter	Value (for a single 0.3 g/kg dose)	Value (for a single 0.4 g/kg dose)
C _{max} (Heptanoate metabolite)	178.9 µmol/L	259.1 µmol/L
T _{max} (Heptanoate metabolite)	0.5 h	0.8 h
AUC (Heptanoate metabolite)	336.5 µmolh/L	569.1 µmolh/L
Apparent Clearance (Heptanoate)	6.05 L/h/kg	4.31 L/h/kg
Plasma Protein Binding	~80%	~80%

Applications in Research and Drug Development

Triheptadecanoin's distinct odd-numbered carbon chains make it an invaluable tool in lipidomics and a therapeutic agent for certain metabolic disorders.

Internal Standard in Lipidomics

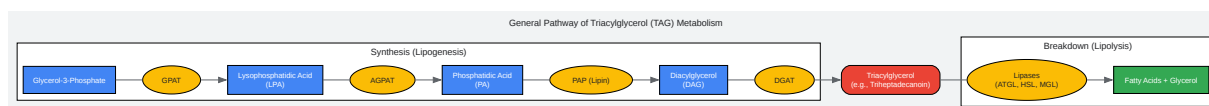
Due to the low natural abundance of C17:0 fatty acids in most biological systems, **Triheptadecanoin** is an excellent internal standard for the quantification of triacylglycerols in complex samples.^[8] Its chemical similarity to endogenous triglycerides ensures it behaves similarly during sample extraction and analysis, correcting for sample loss and analytical variability.^{[8][9]} This is particularly crucial in gas chromatography (GC) and mass spectrometry (MS) based lipid profiling.^[8]

Therapeutic Agent for Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

Triheptanoin, a closely related odd-chain triglyceride, is approved for the treatment of LC-FAODs.[10][11] These are genetic disorders where the body cannot properly metabolize long-chain fatty acids for energy.[10][11] Triheptanoin acts as an anaplerotic agent.[12] Its seven-carbon fatty acid, heptanoate, is metabolized to acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which replenishes intermediates of the Krebs cycle, thereby improving energy production and bypassing the defective metabolic pathway.[13] Clinical studies have shown that treatment with triheptanoin can lead to significant improvements in clinical outcomes, including a reduction in metabolic decompensation episodes and hospitalizations.[10][14]

Metabolic Pathway of Triacylglycerols

Triheptadecanoin, as a triacylglycerol (TAG), follows the general metabolic pathway of TAG synthesis (lipogenesis) and breakdown (lipolysis). The glycerol-3-phosphate pathway is the primary route for TAG synthesis in most mammalian cells.[1][15]



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Caption: Overview of Triacylglycerol Synthesis and Breakdown.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of fatty acids in a biological sample using an odd-chain internal standard like **Triheptadecanoin**, followed by gas chromatography analysis.

Quantification of Total Fatty Acids using GC-MS with an Internal Standard

This protocol outlines the key steps for sample preparation and analysis. The precise amounts and conditions may need to be optimized for specific sample types and instrumentation.

Objective: To determine the concentration of various fatty acids in a biological matrix (e.g., plasma, tissue homogenate) by converting them to fatty acid methyl esters (FAMES) for GC-MS analysis.

Materials:

- Biological sample
- **Triheptadecanoïn** (Internal Standard) solution of known concentration
- Chloroform/Methanol mixture (2:1, v/v)
- Methanolic HCl or Boron trifluoride-methanol solution
- Isooctane or Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., polar-phase like a biscyanopropyl polysiloxane)

Procedure:

- Sample Preparation and Lipid Extraction:
 - To a known volume or weight of the sample (e.g., 50 µL of plasma) in a glass tube with a PTFE-lined cap, add a precise amount of the **Triheptadecanoïn** internal standard solution.[\[8\]](#)
 - Add a sufficient volume of chloroform:methanol (2:1, v/v) to the tube for lipid extraction.[\[16\]](#) The Folch or Bligh and Dyer methods are commonly employed.[\[17\]](#)
 - Vortex the mixture vigorously and centrifuge to separate the layers.
 - Carefully collect the lower organic layer containing the lipids into a new clean tube.

- Hydrolysis and Derivatization (Transesterification):
 - Evaporate the solvent from the extracted lipids under a stream of nitrogen.
 - Add a transesterification agent, such as methanolic HCl or boron trifluoride-methanol.[\[18\]](#)
[\[19\]](#)
 - Incubate the mixture at a high temperature (e.g., 80-100°C) for a specified time (e.g., 60 minutes) to convert the fatty acids from the triacylglycerols (including the internal standard) into their volatile FAMES.[\[8\]](#)[\[19\]](#)
 - After cooling, add water and a non-polar solvent like isooctane or hexane to extract the FAMES.[\[8\]](#)[\[20\]](#)
 - Vortex and centrifuge to separate the layers. The upper organic layer now contains the FAMES.
- GC-MS Analysis:
 - Transfer the organic layer to a new vial, potentially passing it through a small amount of anhydrous sodium sulfate to remove any residual water.
 - Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.[\[20\]](#)
 - The GC will separate the different FAMES based on their volatility and polarity. The mass spectrometer will detect and identify the FAMES based on their mass-to-charge ratio.
 - The peak corresponding to methyl heptadecanoate (from the **Triheptadecanoin** internal standard) will be used for quantification.
- Data Analysis:
 - Create a calibration curve using known concentrations of fatty acid standards.
 - Quantify the endogenous fatty acids by comparing the ratio of their peak area to the peak area of the methyl heptadecanoate internal standard against the calibration curve.[\[21\]](#) This ratio corrects for variations in extraction efficiency and injection volume.[\[21\]](#)

Safety and Handling

According to safety data sheets, **Triheptadecanoin** may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid breathing dust and ensure adequate ventilation during handling. In case of contact with skin or eyes, rinse thoroughly with water.

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- To cite this document: BenchChem. [Triheptadecanoin: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054981#triheptadecanoin-cas-number-and-synonyms]

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